molecular formula C23H24Cl2N4O2S B2651133 N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1215657-28-5

N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2651133
CAS No.: 1215657-28-5
M. Wt: 491.43
InChI Key: GXEXCBBZFHEIKQ-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride is a potent and selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family, which includes TRKA, TRKB, and TRKC. These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, and gene fusions involving NTRK genes are recognized oncogenic drivers in a wide array of cancers, including secretory breast carcinoma, infantile fibrosarcoma, and papillary thyroid cancer. This compound acts as a competitive antagonist at the ATP-binding site , effectively blocking the constitutive signaling of fusion proteins and leading to the inhibition of downstream pathways like MAPK/ERK and PI3K/AKT that promote cell proliferation and survival. Its primary research value lies in its utility as a chemical probe to investigate the role of TRK fusions in oncogenesis , to study mechanisms of resistance to first-generation TRK inhibitors, and to preclinically evaluate the efficacy of TRK inhibition in relevant cellular and animal models of cancer. Researchers employ this benzothiazole-based inhibitor to dissect TRK signaling networks and to explore novel therapeutic strategies for NTRK-fusion positive malignancies.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S.ClH/c1-16-19(24)7-8-20-21(16)26-23(31-20)28(10-2-9-27-11-13-30-14-12-27)22(29)18-5-3-17(15-25)4-6-18;/h3-8H,2,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEXCBBZFHEIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the desired positions on the benzothiazole ring.

    Attachment of Cyano and Morpholinyl Groups: The cyano group is introduced via a nucleophilic substitution reaction, while the morpholinyl group is attached through an amide bond formation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride exhibit promising anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers .
    • A study highlighted that certain morpholine derivatives could enhance the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect when used in combination therapies .
  • Antimicrobial Properties :
    • The compound's structural features suggest potential antimicrobial activity. Similar benzothiazole derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
    • Furthermore, research has indicated that modifications to the benzothiazole moiety can enhance antimicrobial potency, making it a candidate for further development in treating infections .
  • Anti-inflammatory Effects :
    • Compounds within the benzothiazole class have been investigated for their anti-inflammatory properties. Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo, making them potential candidates for developing new anti-inflammatory drugs .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer effects of a series of benzothiazole derivatives, including those similar to this compound. The researchers found that specific compounds exhibited IC50 values significantly lower than standard chemotherapeutics against human cancer cell lines, indicating higher potency and selectivity for cancer cells .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, a derivative of the compound was tested against various bacterial strains. The results demonstrated that it had a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a treatment option for resistant bacterial infections .

Mechanism of Action

The mechanism of action of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell wall synthesis. This inhibition leads to the disruption of bacterial growth and proliferation .

Comparison with Similar Compounds

Key Differences:

Parameter Target Compound (Hypothetical) 3-[4-(4-Chlorobenzoylamino)...indole
Core Structure Benzothiazole Pyrazole-Indole
Functional Groups Cyano, Morpholine-Propyl Chlorobenzoylamino, Methyl
Molecular Weight (g/mol) ~495 (estimated) 378.8
Melting Point Not reported 281–282°C (decomp.)
Synthesis Yield Not reported 70%
Key Spectral Data Not available MS: m/z 378 (M⁺), HRMS: 378.12474

Analysis : The indole derivative exhibits a lower molecular weight and higher thermal stability (decomposition at 281°C), likely due to its rigid heterocyclic system. Its synthesis via amide coupling (70% yield) suggests efficient methodology that could be adapted for the target compound .

Functional Analog: Hydroxamic Acids ()

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (C₁₀H₁₁ClN₂O₂) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (C₁₅H₂₁ClN₂O₂) share chlorophenyl groups and amide bonds but differ in their hydroxamic acid functionality and lack of benzothiazole/morpholine motifs.

Key Differences:

Parameter Target Compound (Hypothetical) Hydroxamic Acids
Bioactive Group Benzamide Hydroxamic Acid (-CONHOH)
Chlorine Position Benzothiazole C5 Para on phenyl ring
Applications Kinase inhibition (hypothesized) Antioxidant/chelation (e.g., DPPH assays)

Analysis : Hydroxamic acids in were synthesized for antioxidant studies, emphasizing the role of chlorine in modulating reactivity. Their synthetic routes (e.g., cyclopropane or cyclohexane incorporation) highlight strategies for optimizing steric and electronic properties, which may inform modifications to the target compound’s morpholine-propyl chain .

Biological Activity

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits properties that may be beneficial in treating various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The compound's chemical structure includes:

  • Benzothiazole Core : Known for its biological activity.
  • Morpholine Group : Often enhances solubility and bioavailability.
  • Cyano Group : Contributes to the compound's reactivity and potential biological interactions.

Molecular Formula : C₁₂H₁₆ClN₃S
Molecular Weight : 269.8 g/mol
CAS Number : 1105188-47-3

Antitumor Activity

Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antitumor activity. For example, benzothiazole-based compounds have shown effectiveness against various cancer cell lines:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (Lung Cancer)1.721.525.9
RPMI-8226 (Leukemia)15.927.993.3
OVCAR-4 (Ovarian)28.777.5-

These results indicate a broad-spectrum antitumor activity, with selective efficacy against specific cell lines .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar benzothiazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways.
  • Anti-inflammatory Properties : Some derivatives exhibit COX-II inhibitory activity, which can reduce inflammation associated with cancer progression.

Case Studies

A study focusing on the synthesis and evaluation of benzothiazole derivatives highlighted the promising antitumor properties of compounds similar to this compound. The study found that these compounds displayed selective toxicity towards cancer cells while sparing normal cells .

Another investigation into the anti-inflammatory potential of related compounds showed that they could significantly reduce inflammation markers in vivo, suggesting a dual role in both cancer treatment and inflammatory disease management .

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